3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom into the furan ring.
Amidation: Formation of the carboxamide group by reacting the brominated furan with an amine.
Coupling Reaction: Coupling the intermediate with a benzofuran derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of specific functional groups or the addition of hydrogen atoms.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group with varying functional groups.
Uniqueness
The uniqueness of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFOLPTUYBGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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